(2S)-(+)-Glycidyl 4-nitrobenzoate

Catalog No.
S1488555
CAS No.
115459-65-9
M.F
C10H9NO5
M. Wt
223.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-(+)-Glycidyl 4-nitrobenzoate

CAS Number

115459-65-9

Product Name

(2S)-(+)-Glycidyl 4-nitrobenzoate

IUPAC Name

[(2S)-oxiran-2-yl]methyl 4-nitrobenzoate

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

InChI

InChI=1S/C10H9NO5/c12-10(16-6-9-5-15-9)7-1-3-8(4-2-7)11(13)14/h1-4,9H,5-6H2/t9-/m0/s1

InChI Key

MUWIANZPEBMVHH-VIFPVBQESA-N

SMILES

C1C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

C1[C@H](O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Applications in Proteomics

(S)-Glycidyl 4-nitrobenzoate is used as a derivatizing agent in proteomics research. Derivatization is a process that modifies the chemical structure of a molecule, often to improve its properties for specific analytical techniques, such as mass spectrometry. In proteomics, derivatization can be used to:

  • Increase the hydrophobicity of peptides, which makes them more compatible with reversed-phase chromatography, a common separation technique in mass spectrometry [].
  • Introduce a chromophore (a light-absorbing group) into peptides, enabling their detection by ultraviolet (UV) light absorption spectroscopy [].

Studies have shown that (S)-Glycidyl 4-nitrobenzoate effectively derivatizes peptides, leading to improved separation and characterization by mass spectrometry [, ]. This makes it a valuable tool for researchers studying protein expression and function.

(2S)-(+)-Glycidyl 4-nitrobenzoate is a chiral epoxide compound with the molecular formula C₁₀H₉NO₅. It is characterized by a nitrobenzoate group attached to a glycidyl moiety, which contributes to its unique chemical properties. This compound is known for its potential applications in organic synthesis and medicinal chemistry due to its reactive epoxide functional group, which can undergo various chemical transformations.

The reactivity of (2S)-(+)-Glycidyl 4-nitrobenzoate primarily stems from its epoxide structure, which can participate in nucleophilic ring-opening reactions. These reactions can lead to the formation of various derivatives, depending on the nucleophile used. For example, the addition of water or alcohols can yield diols or ethers, respectively. Additionally, this compound can serve as a precursor for more complex organic molecules through further functionalization.

(2S)-(+)-Glycidyl 4-nitrobenzoate exhibits biological activity that has been studied in various contexts. Research indicates that this compound may have genotoxic effects, as evidenced by studies showing differential patterns of genotoxicity among similar compounds. Specifically, it has been noted that this compound's genotoxicity can be related to its reaction pathways, highlighting the importance of its structural characteristics in determining biological outcomes .

Several methods exist for synthesizing (2S)-(+)-Glycidyl 4-nitrobenzoate. One common approach involves the reaction of glycidol with p-nitrobenzoic acid under acidic conditions, facilitating the formation of the ester. Catalytic methods have also been explored, where specific catalysts enhance the yield and selectivity of the reaction . The synthesis can be optimized through careful control of reaction conditions such as temperature and solvent choice.

This compound finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its epoxide functionality allows it to be used in polymer chemistry, particularly in the development of epoxy resins.
  • Biochemical Research: Its unique properties make it a useful tool for studying enzyme interactions and mechanisms involving epoxides.

Studies investigating the interactions of (2S)-(+)-Glycidyl 4-nitrobenzoate with biological molecules have revealed insights into its reactivity and potential toxicity. For instance, research has shown that its interaction with cytosolic epoxide hydrolase can influence its metabolic pathways and toxicity profile . Additionally, variations in structural modifications have been shown to affect its biological activity significantly .

(2S)-(+)-Glycidyl 4-nitrobenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Glycidyl Phenyl EtherEpoxide with phenyl groupLess reactive than glycidyl 4-nitrobenzoate
Glycidyl AcetateEpoxide with acetate groupMore stable; lower reactivity
(2R)-(-)-Glycidyl 4-NitrobenzoateEnantiomer of (2S)-(+)-glycidyl 4-nitrobenzoateDifferent biological activity profile

The presence of the nitro group in (2S)-(+)-Glycidyl 4-nitrobenzoate enhances its reactivity compared to similar compounds without such substituents, making it particularly valuable in synthetic applications.

XLogP3

1.7

UNII

45LBL78MB2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

115459-65-9

Wikipedia

(S)-glycidyl 4-nitrobenzoate

Dates

Modify: 2023-08-15

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